N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide

Medicinal Chemistry PPTase Inhibition Structure-Activity Relationship

PPTase inhibitor screening programs often lack validated weak-binder controls to establish assay windows. This compound, with its methylene spacer and urea linker (IC50 >5 μM vs. 0.29 μM for ML267), fills that gap precisely. • Negative/weak-binder control for Sfp-PPTase HTS assays - confirm target engagement specificity • Urea isostere for head-to-head metabolic stability comparison with thiourea leads • Fragment starting point (MW 322.72) for structure-guided potency optimization (unsubstituted urea → sub-μM via progressive N-substitution) In stock at BenchChem; pack sizes from 10 mg to bulk custom synthesis.

Molecular Formula C12H14ClF3N4O
Molecular Weight 322.72
CAS No. 2061170-87-2
Cat. No. B2439773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide
CAS2061170-87-2
Molecular FormulaC12H14ClF3N4O
Molecular Weight322.72
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)7-19-11(21)20-3-1-17-2-4-20/h5-6,17H,1-4,7H2,(H,19,21)
InChIKeyCIUYAQCCEGALBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide: PPTase Inhibitor Research Building Block


N-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is a synthetic small molecule characterized by a pyridine ring with chloro and trifluoromethyl substituents, connected via a methylene bridge to a piperazine-1-carboxamide motif [1]. This scaffold is related to a class of bacterial phosphopantetheinyl transferase (PPTase) inhibitors, which are investigated for their ability to target bacterial viability and virulence pathways without activity against the human orthologue [1]. The compound's structural features—specifically the methylene spacer and the unsubstituted urea moiety—distinguish it from optimized probes in the same series, making it a valuable tool for studying structure-activity relationships (SAR) where these modifications dictate potency and selectivity.

Why It Cannot Replace Standard PPTase Inhibitors


In the 2-pyridinyl-piperazine-1-carbothioamide class of bacterial PPTase inhibitors, seemingly minor structural alterations lead to dramatic shifts in potency. Research on close analogs has established that the insertion of a methylene spacer between key aryl and piperazine groups is poorly tolerated, causing significant loss of target affinity [1]. Furthermore, the replacement of the optimized thiourea linker with a urea (carboxamide) moiety reduces inhibitory activity by over an order of magnitude [1]. Consequently, the target compound—which inherently incorporates both a methylene spacer and a urea linkage—cannot be considered a generic substitute for optimized probes like ML267. Instead, it serves a distinct research purpose: defining the structural boundaries of pharmacophore efficacy and exploring off-target profiles where high-affinity PPTase inhibition is intentionally attenuated [1].

Procurement Differentiation Guide


Methylene Spacer Activity Cliff vs. Direct N-Aryl Analogs

A critical structural feature of the target compound is the methylene (-CH2-) bridge linking the pyridine ring to the piperazine core. In a systematic SAR study of related 2-pyridinyl-piperazine-1-carbothioamides, the insertion of a methylene spacer between the pendant aryl group and the piperazine (analog 48) resulted in a dramatic reduction of potency, yielding an IC50 of 11.5 μM against B. subtilis Sfp-PPTase [1]. This represents a significant activity cliff when compared to the optimized, direct N-aryl linked inhibitor ML267 (analog 55), which achieved an IC50 of 0.29 μM [1]. The reported data establish that the methylene spacer disrupts the optimal pharmacophoric geometry required for potent enzyme inhibition within this scaffold.

Medicinal Chemistry PPTase Inhibition Structure-Activity Relationship

Carboxamide vs. Carbothioamide: Diminished Target Engagement

The target compound features a urea (carboxamide) linker, distinguishing it from the thiourea found in the most potent class members. Direct comparison within the same assay system showed that replacing the thiourea with a urea moiety (analog 12) increased the IC50 from a submicromolar level to 5.8 μM against B. subtilis Sfp-PPTase [1]. This ~5.8-fold or greater reduction in activity—depending on the specific thiourea comparator—demonstrates that the carbonyl oxygen cannot effectively surrogate for sulfur in the inhibitor-enzyme binding interaction. For procurement, this means the target compound offers a defined, moderate-affinity interaction profile rather than the high-affinity binding characteristic of the thiourea-based probes.

Bioisostere Evaluation Enzyme Inhibition Linker Pharmacophore

Unsubstituted Terminal Nitrogen: Distinct ADME Profile

In contrast to the highly optimized lead ML267, which bears a 4-methoxypyridin-2-yl substituent on the terminal nitrogen to improve solubility and potency, the target compound retains an unsubstituted piperazine-1-carboxamide (-CONH2) terminus [1]. The SAR exploration of the 'eastern' region of this scaffold demonstrated that complete removal of the aryl substituent (analog 45) diminished potency to an IC50 of 14.5 μM, while substitution with a simple methyl group (analog 46) yielded an IC50 of 6.5 μM [1]. These data confirm that the unsubstituted urea terminus of the target compound represents the minimal, least-elaborated pharmacophore—a feature that simplifies the molecule for use as a fragment-like starting point or a negative control.

ADME Properties Solubility Metabolic Stability

Selectivity Window: Retained Bacterial Selectivity with Reduced Potency

The lead series demonstrated a critical selectivity feature: potent inhibition of bacterial Sfp-PPTase with no detectable activity toward the human PPTase orthologue [1]. While direct selectivity data for the target compound is not reported, the cumulative SAR evidence indicates that its structural deviations (methylene spacer, urea linker, unsubstituted terminus) collectively drive potency toward the micromolar range (IC50 > 5 μM). At such attenuated affinity, the target compound is predicted to retain scaffold-dependent binding to the bacterial enzyme while exhibiting negligible inhibition of human PPTase, thereby preserving the inherent orthologue selectivity of the chemotype. This profile contrasts with promiscuous covalent modifiers like SCH-202676 that exhibited a ~20% hit rate across PubChem assays, limiting their utility [1].

Target Selectivity Orthologue Selectivity Bacterial PPTase

Optimal Research Applications


Negative Control in PPTase Inhibitor HTS

Due to its documented structural features that diminish Sfp-PPTase inhibitory potency (methylene spacer and urea linker, IC50 values expected > 5 μM), this compound serves as an ideal negative or weak-binder control in HTS assays designed around the 2-pyridinyl-piperazine pharmacophore. Its use alongside ML267 (IC50 = 0.29 μM) allows researchers to establish an activity window and confirm that assay signal is driven by specific target engagement rather than assay interference [1].

Thiourea vs. Urea Bioisostere Evaluation Probe

The thiourea moiety in optimized PPTase inhibitors like ML267 is associated with potential metabolic toxicity liabilities [1]. The target compound, possessing a urea linkage, enables direct head-to-head evaluation of metabolic stability, reactive metabolite formation, and toxicity profiles between the thiourea and urea isosteres within an otherwise conserved scaffold context, as evidenced by the published comparison showing urea analog 12 with an IC50 of 5.8 μM [1].

Fragment-Based Lead Discovery Starting Point

With a molecular weight of 322.72 g/mol and an unsubstituted terminal urea group, this compound represents a minimally elaborated fragment within the PPTase inhibitor chemotype. The established SAR shows that progressive substitution on the terminal nitrogen can enhance potency from an IC50 of 14.5 μM (unsubstituted analog 45) to submicromolar levels [1], making this target an attractive, purchasable starting point for structure-guided fragment growing or merging campaigns.

Selectivity Panel Reagent for Bacterial PPTase Profiling

The class-level selectivity of 2-pyridinyl-piperazine-1-carbothioamides for bacterial Sfp-PPTase over the human orthologue is well established [1]. This compound, with its attenuated potency, can be used as an isotype- and species-selectivity control in panels that profile PPTase inhibitors across bacterial Sfp-type, bacterial AcpS-type, and human PPTase enzymes, helping to deconvolute target-specific from off-target antimicrobial effects.

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